molecular formula C6H13ClN2O2 B14880501 6-((Methylamino)methyl)morpholin-3-one hydrochloride

6-((Methylamino)methyl)morpholin-3-one hydrochloride

Cat. No.: B14880501
M. Wt: 180.63 g/mol
InChI Key: OZYAJNAXLAISMK-UHFFFAOYSA-N
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Description

6-((Methylamino)methyl)morpholin-3-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2. It is a derivative of morpholine, a heterocyclic amine that is widely used in organic synthesis and pharmaceuticals. This compound is known for its unique structure, which includes a morpholine ring substituted with a methylamino group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Methylamino)methyl)morpholin-3-one hydrochloride typically involves the reaction of morpholine with formaldehyde and methylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the purification of the final product can be achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

6-((Methylamino)methyl)morpholin-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

6-((Methylamino)methyl)morpholin-3-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-((Methylamino)methyl)morpholin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound of 6-((Methylamino)methyl)morpholin-3-one hydrochloride, widely used in organic synthesis.

    N-Methylmorpholine: A derivative of morpholine with a methyl group attached to the nitrogen atom.

    3-Morpholinone: A compound with a similar structure but lacking the methylamino group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential biological activity compared to other morpholine derivatives.

Properties

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

6-(methylaminomethyl)morpholin-3-one;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c1-7-2-5-3-8-6(9)4-10-5;/h5,7H,2-4H2,1H3,(H,8,9);1H

InChI Key

OZYAJNAXLAISMK-UHFFFAOYSA-N

Canonical SMILES

CNCC1CNC(=O)CO1.Cl

Origin of Product

United States

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